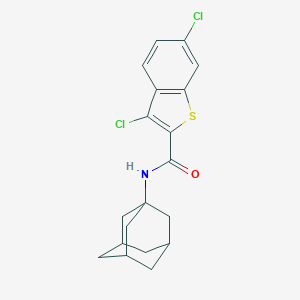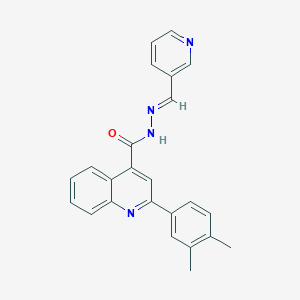![molecular formula C15H17N5O3 B445941 N'~1~-[(E)-1-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-(4-NITROPHENYL)ACETOHYDRAZIDE](/img/structure/B445941.png)
N'~1~-[(E)-1-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-(4-NITROPHENYL)ACETOHYDRAZIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-[(E)-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylidene]-2-(4-nitrophenyl)acetohydrazide is a complex organic compound that belongs to the class of hydrazides This compound is characterized by the presence of a pyrazole ring, a nitrophenyl group, and an acetohydrazide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylidene]-2-(4-nitrophenyl)acetohydrazide typically involves the condensation of 1-ethyl-5-methyl-1H-pyrazole-4-carbaldehyde with 2-(4-nitrophenyl)acetohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
N’-[(E)-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylidene]-2-(4-nitrophenyl)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The hydrazide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation can be carried out using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophilic substitution reactions can be facilitated by bases such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted hydrazides.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Mécanisme D'action
The mechanism of action of N’-[(E)-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylidene]-2-(4-nitrophenyl)acetohydrazide is not fully understood. it is believed to interact with various molecular targets and pathways, including:
Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.
Receptor Binding: It may bind to specific receptors on cell surfaces, modulating cellular responses.
DNA Interaction: The compound may intercalate into DNA, affecting gene expression and cell proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
N’-[(E)-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylidene]-2-(4-aminophenyl)acetohydrazide: Similar structure but with an amino group instead of a nitro group.
N’-[(E)-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylidene]-2-(4-chlorophenyl)acetohydrazide: Similar structure but with a chloro group instead of a nitro group.
Uniqueness
N’-[(E)-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylidene]-2-(4-nitrophenyl)acetohydrazide is unique due to the presence of both a pyrazole ring and a nitrophenyl group, which confer specific chemical and biological properties. The combination of these functional groups makes it a versatile compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C15H17N5O3 |
|---|---|
Poids moléculaire |
315.33g/mol |
Nom IUPAC |
N-[(E)-(1-ethyl-5-methylpyrazol-4-yl)methylideneamino]-2-(4-nitrophenyl)acetamide |
InChI |
InChI=1S/C15H17N5O3/c1-3-19-11(2)13(10-17-19)9-16-18-15(21)8-12-4-6-14(7-5-12)20(22)23/h4-7,9-10H,3,8H2,1-2H3,(H,18,21)/b16-9+ |
Clé InChI |
DDYBEBHEMNAVGT-CXUHLZMHSA-N |
SMILES |
CCN1C(=C(C=N1)C=NNC(=O)CC2=CC=C(C=C2)[N+](=O)[O-])C |
SMILES isomérique |
CCN1C(=C(C=N1)/C=N/NC(=O)CC2=CC=C(C=C2)[N+](=O)[O-])C |
SMILES canonique |
CCN1C(=C(C=N1)C=NNC(=O)CC2=CC=C(C=C2)[N+](=O)[O-])C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Isopropyl 2-{[(3,4-dichloroanilino)carbonyl]amino}-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B445869.png)
![N'-[3-(benzyloxy)benzylidene]-1-benzothiophene-3-carbohydrazide](/img/structure/B445870.png)
![N-butyl-2-[(2,2-dichloro-1-methylcyclopropyl)carbonyl]hydrazinecarboxamide](/img/structure/B445872.png)

![Ethyl 2-[(2-ethoxy-1-naphthoyl)amino]-1-benzothiophene-3-carboxylate](/img/structure/B445875.png)





